4-{[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde
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Overview
Description
4-{[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde is a complex organic compound that features a spirochromene-piperidine structure. This compound is notable for its unique molecular architecture, which includes a spiro linkage between a chromene and a piperidine ring. Such structures are often explored for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde typically involves multiple steps, including condensation and cyclization reactions. The starting materials often include chromene derivatives and piperidine compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process would also need to incorporate purification steps, such as crystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
4-{[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro linkage and functional groups in the compound allow it to bind to these targets, potentially inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide
- 2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dimethoxybenzyl)acetamide
Uniqueness
The uniqueness of 4-{[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde lies in its specific spiro linkage and the presence of both chromene and piperidine rings. This structure imparts unique chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C22H27N3O6 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C22H27N3O6/c1-16(27)24-6-4-22(5-7-24)13-19(28)18-3-2-17(12-20(18)31-22)30-14-21(29)25-10-8-23(15-26)9-11-25/h2-3,12,15H,4-11,13-14H2,1H3 |
InChI Key |
LJDQEZQKZCPMNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)N4CCN(CC4)C=O |
Origin of Product |
United States |
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